5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-3-hydroxy-2-methylchinolin-4-carbonsäure ist eine heterozyklische aromatische Verbindung, die zur Chinolin-Familie gehört. Chinolinderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt. Diese Verbindung hat eine einzigartige Struktur, die eine Aminogruppe, eine Hydroxylgruppe, eine Methylgruppe und eine Carbonsäuregruppe umfasst, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Amino-3-hydroxy-2-methylchinolin-4-carbonsäure kann mit verschiedenen Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von Anilin-Derivaten mit Diethyl-ethoxymethylenmalonat unter sauren Bedingungen, um den Chinolinkern zu bilden . Eine weitere Methode beinhaltet die Reaktion von m-Amino-p-toluonitril mit Glycerin und m-Nitrobenzolsulfonat in saurer Umgebung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Chinolinderivaten beinhaltet häufig großtechnische Cyclisierungsreaktionen unter Verwendung leicht verfügbarer Ausgangsmaterialien. Übergangsmetall-katalysierte Reaktionen, metallfreie ionische Flüssigkeiten-vermittelte Reaktionen und grüne Reaktionsprotokolle werden ebenfalls eingesetzt, um die Effizienz und Nachhaltigkeit der Synthese zu verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

5-Amino-3-hydroxy-2-methylchinolin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu Chinon-Derivaten oxidiert werden.

Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einer Aminogruppe reduziert werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Chinolinkern auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Brom oder Chlor können für die elektrophile Substitution verwendet werden, während nucleophile Substitution mit Nucleophilen wie Aminen oder Thiolen erreicht werden kann.

Hauptprodukte, die gebildet werden

Oxidation: Chinon-Derivate.

Reduktion: Amino-Derivate.

Substitution: Halogenierte oder nucleophil substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-hydroxy-2-methylchinolin-4-carbonsäure hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

Medizin: Wird auf seine antimikrobiellen, krebshemmenden und entzündungshemmenden Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 5-Amino-3-hydroxy-2-methylchinolin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Enzyminhibitor wirken, indem es an die aktive Stelle von Enzymen bindet, wodurch die Substratbindung und die anschließende katalytische Aktivität verhindert werden. Darüber hinaus kann es die Rezeptoraktivität modulieren, indem es an Rezeptorstellen bindet und Signaltransduktionswege verändert .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nucleophile-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

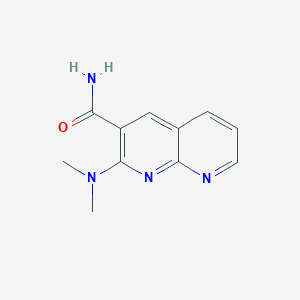

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Hydroxy-2-methylchinolin-4-carbonsäure: Ähnliche Struktur, aber ohne die Aminogruppe.

4-Amino-5-(3-(Isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylchinolin-3-carbonsäure: Enthält zusätzliche funktionelle Gruppen und eine komplexere Struktur.

Einzigartigkeit

5-Amino-3-hydroxy-2-methylchinolin-4-carbonsäure ist einzigartig durch das Vorhandensein sowohl einer Aminogruppe als auch einer Hydroxylgruppe am Chinolinkern, was vielfältige chemische Modifikationen und eine breite Palette biologischer Aktivitäten ermöglicht.

Eigenschaften

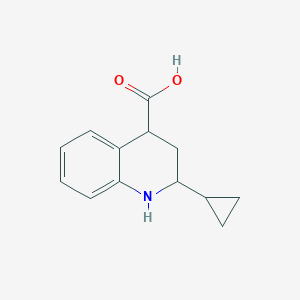

CAS-Nummer |

61358-59-6 |

|---|---|

Molekularformel |

C11H10N2O3 |

Molekulargewicht |

218.21 g/mol |

IUPAC-Name |

5-amino-3-hydroxy-2-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-5-10(14)9(11(15)16)8-6(12)3-2-4-7(8)13-5/h2-4,14H,12H2,1H3,(H,15,16) |

InChI-Schlüssel |

UDDTUKOBOHBKPB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC=CC(=C2C(=C1O)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)

![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)

![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)

![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)